4-Methyl-2-pentanol

Mineral Processing Coal Flotation Process Safety

Sourcing 4-Methyl-2-pentanol (MIBC) for mineral flotation or specialty coatings demands attention to froth selectivity, process robustness, and regulatory compliance. MIBC's HLB of 6.1, logP of ~1.41, and flash point of ~41°C yield a uniquely dry, easy-to-break froth—unmatched by MCHM, DPG, or DPM—directly improving concentrate grade and reducing downstream pumping issues. In solvent applications, its Hansen solubility parameters (δt=19.8) and medium evaporation rate optimize cure and leveling in films and anti-wear additive synthesis. This ≥99% purity, TSCA-listed, REACH-registered compound ships under UN 2053 (Class 3, PG III). Request your quote today.

Molecular Formula C6H14O
CH3HCOHCH2CH(CH3)2
C6H14O
Molecular Weight 102.17 g/mol
CAS No. 108-11-2
Cat. No. B046003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-pentanol
CAS108-11-2
Synonyms(±)-4-Methyl-2-pentanol;  1,3-Dimethyl-1-butanol;  1,3-Dimethylbutyl alcohol;  2-Methyl-4-pentanol;  3-MIC;  4-Methyl-2-amyl Alcohol;  4-Methyl-2-pentanol;  4-Methyl-2-pentyl Alcohol;  Isobutylmethylcarbinol;  Isobutylmethylmethanol;  MAOH;  MIBC;  MIC;  Methylis
Molecular FormulaC6H14O
CH3HCOHCH2CH(CH3)2
C6H14O
Molecular Weight102.17 g/mol
Structural Identifiers
SMILESCC(C)CC(C)O
InChIInChI=1S/C6H14O/c1-5(2)4-6(3)7/h5-7H,4H2,1-3H3
InChIKeyWVYWICLMDOOCFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2 % (NIOSH, 2016)
0.16 M
SOL IN ALC & ETHER.
MISCIBLE WITH MOST COMMON ORG SOLVENTS.
Water solubility of 1.64X10+4 mg/kg (experimental).
Solubility in water, g/100ml: 2
2%

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-pentanol (MIBC) Procurement Guide: Verified Differentiation vs. Alternative Frothers and Solvents


4-Methyl-2-pentanol (CAS 108-11-2), also known as methyl isobutyl carbinol (MIBC), is a branched C6 secondary alcohol with a molecular weight of 102.18 g/mol and a density of approximately 0.807 g/cm³ at 20°C [1]. It exhibits a boiling point of ~132°C, a flash point of ~41°C (closed cup), and a vapor pressure of 3.7 mmHg at 20°C [2]. With a logP value of approximately 1.41–1.43 and a water solubility of 17–21.8 g/L at 20°C [3], MIBC demonstrates moderate hydrophobicity that underpins its role as a surface-active agent. Its hydrophilic-lipophilic balance (HLB) of 6.1 positions it as a weak frother relative to polyglycols but with distinct froth characteristics [4]. The compound's moderate polarity and balanced solubility enable its use both as a frother in mineral flotation and as a latent solvent in coatings, brake fluids, and lubricant additive synthesis .

Why 4-Methyl-2-pentanol (MIBC) Cannot Be Replaced by Generic Alcohol Frothers or Solvents Without Process Revalidation


4-Methyl-2-pentanol (MIBC) occupies a distinct performance niche that is not interchangeable with other aliphatic alcohols, glycol ethers, or cyclic frothers. Its specific combination of a flash point of ~41°C [1], a logP of ~1.41–1.43 , and an HLB of 6.1 [2] results in a characteristic froth profile—dry, selective, and easy to break—that is not replicated by alternatives such as DPG, DPM, or MCHM. For example, MCHM (methyl cyclohexanemethanol) is more surface active and produces more stable froths, which can reduce concentrate grade in selective flotation circuits [3][4]. Similarly, DPM and DPG exhibit markedly different foaming responses to collector (PAX) and salt, with DPM showing greater sensitivity to collector-induced foaminess changes [5]. In solvent applications, MIBC's Hansen solubility parameters (δt=19.8; δd=15.2; δp=2.4; δh=12.4 at 25°C) and its position as a medium-boiling alcohol distinguish it from faster-evaporating solvents like MIBK or lower-solvency alcohols. Direct substitution without empirical validation of froth selectivity, concentrate grade, cure rate, or viscosity reduction can lead to process inefficiencies and off-spec product. The following evidence quantifies these critical differentiations.

Quantitative Differentiation Evidence: 4-Methyl-2-pentanol (MIBC) vs. Closest Alternatives


Flash Point and Safety Profile: MIBC (41°C) vs. MCHM (110°C) and DowFroth (149°C)

MIBC has a flash point of approximately 41°C (closed cup), significantly lower than alternative frothers methyl cyclohexanemethanol (MCHM, ~110°C) and DowFroth (polyglycol ether, ~149°C) [1][2]. While this lower flash point poses safety concerns that have driven exploration of alternatives [3], it also correlates with higher volatility and faster froth breakdown kinetics, which are essential for selective flotation in many copper and coal circuits [4]. This property-based trade-off must be managed through engineering controls and cannot be eliminated by simple substitution without altering froth performance.

Mineral Processing Coal Flotation Process Safety

Foaminess Response to Collector (PAX): MIBC vs. DPM and DPG

The foaming behaviour of MIBC in the presence of the collector potassium amyl xanthate (PAX) and salt (NaCl) was directly compared to DPG (di-propylene glycol) and DPM (di-propylene glycol methyl ether) [1]. At a PAX concentration of 1–5 ppm, the foaminess of MIBC showed a levelling-off effect, while DPM exhibited a greater overall increase in foaminess. In hypersaline conditions (high NaCl), the foaminess of all frothers decreased at high frother concentrations, but the magnitude and concentration-dependence differed: MIBC showed a more gradual response, whereas DPM was more sharply affected [1]. This indicates that MIBC maintains more consistent froth properties across variable process water chemistries.

Froth Flotation Reagent Interactions Mineral Processing

Coal Flotation Yield-Ash Selectivity: MIBC vs. Aliphatic Alcohols and Glycols

In a comparative study of multiple commercial frothers tested under standard coal flotation conditions (9.7% solids, pH 7.2–7.4, 24–26°C), MIBC demonstrated superior performance on an ash-yield basis [1]. Specifically, at target yields of 70%, 80%, and 90%, the ash content achieved with MIBC was lower than or equal to that of other reagents tested, including terpines, glycols, neutral hydrocarbons, and phenols [1]. While some reagents approached MIBC's performance, none exceeded it for this selectivity metric. The dosages required for a given yield varied, but MIBC consistently provided the best balance of yield and ash rejection.

Coal Flotation Yield-Ash Curve Selectivity

Solubility and Partition Coefficient: MIBC vs. Other C6 Alcohols

4-Methyl-2-pentanol exhibits a water solubility of 17–21.8 g/L at 20°C and a logP of 1.41–1.43 . These values position MIBC at a specific hydrophobicity range: more water-soluble than 1-hexanol (logP ~2.0; solubility ~6 g/L) but less soluble than 2-pentanol (logP ~1.2; solubility ~50 g/L) [1][2]. This intermediate hydrophobicity, combined with an HLB of 6.1 [3], is critical for its dual role: sufficient surface activity for froth formation without excessive froth stability that would reduce selectivity. In solvent applications, this balance enables both water compatibility and effective solvency for hydrophobic resins and oils.

Physicochemical Properties Hydrophobicity Solvent Selection

Synthesis Selectivity: Asymmetric Hydrogenation to (R)-(−)-4-Methyl-2-pentanol

4-Methyl-2-pentanol can be synthesized via asymmetric hydrogenation of 4-methyl-2-pentanone using a silica-supported starch–polysulfosiloxane–Pt complex catalyst [1]. This method achieves a product yield of 73.2% and an optical yield (enantiomeric excess) of 94.1% under mild conditions (room temperature, 1 atm H₂) [1]. In contrast, conventional non-asymmetric hydrogenation of mesityl oxide using nickel-based catalysts (e.g., AlNiFe, AlNiZn) produces racemic MIBC with >99% purity and ~93.8% yield but no optical selectivity [2]. The ability to access enantioenriched (R)-MIBC is unique among C6 alcohol production methods and is relevant for applications requiring chiral building blocks.

Chiral Synthesis Asymmetric Catalysis Fine Chemicals

Verified Application Scenarios for 4-Methyl-2-pentanol (MIBC) Based on Quantitative Differentiation


Selective Coal Flotation: Maximizing Yield at Lower Ash Content

MIBC is the preferred frother in coal flotation circuits where maximizing combustible recovery while minimizing ash content is paramount. As demonstrated in Section 3, MIBC outperforms aliphatic alcohols, terpines, glycols, and other frother classes on an ash-yield basis under standard flotation conditions [1]. Procurement of MIBC for coal flotation should be prioritized when the operational objective is to achieve a specific yield (e.g., 70–90%) with the lowest possible ash content. While safer alternatives like MCHM exist, they produce more stable froths that may reduce concentrate grade [2], making MIBC irreplaceable where selective separation is critical.

Sulfide Ore Flotation: Robust Froth Control in Variable Water Chemistry

In copper, molybdenum, and other sulfide ore flotation, MIBC provides consistent froth characteristics across fluctuating process water salinities and collector (xanthate) concentrations. The evidence from Section 3 shows that MIBC's foaminess response to PAX is more gradual than DPM and less sensitive than DPG [3]. This robustness reduces the need for frequent reagent adjustments when water chemistry varies, lowering operational complexity and reagent consumption. MIBC's dry, easy-to-break froth also facilitates faster concentrate handling and reduces downstream pumping issues.

Latent Solvent in Coatings and Lubricant Additive Synthesis

MIBC's Hansen solubility parameters (δt=19.8; δd=15.2; δp=2.4; δh=12.4 at 25°C) and its moderate evaporation rate (boiling point 132°C; vapor pressure 3.7 mmHg at 20°C) [4] make it an effective latent solvent for adjusting cure rates and reducing viscosity in coatings . Unlike faster-evaporating solvents such as MIBK (methyl isobutyl ketone, boiling point 117°C), MIBC remains in the film longer, improving flow and leveling. In lubricant additive production (e.g., ZDDP synthesis), MIBC serves as both a reactant and a solvent, with its branched structure providing the required steric properties for anti-wear additive performance .

Chiral Intermediate Sourcing for Asymmetric Synthesis

For research and fine chemical applications requiring chiral purity, (R)-(−)-4-methyl-2-pentanol can be accessed via asymmetric hydrogenation with an optical yield of 94.1% ee [5]. This differentiates MIBC from other C6 alcohols that are typically available only as racemates. Laboratories and specialty chemical manufacturers developing chiral pharmaceuticals, agrochemicals, or flavor/fragrance intermediates may require this enantioenriched form, which is not producible via standard industrial hydrogenation routes (which yield racemic product) [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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